molecular formula C21H21NO3 B11434174 9-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11434174
M. Wt: 335.4 g/mol
InChI Key: FTKJVHFMJDTORQ-UHFFFAOYSA-N
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Description

9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, along with butyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with a suitable phenylacetic acid derivative under acidic conditions.

    Oxazine Ring Formation: The chromene intermediate is then reacted with an appropriate amine and formaldehyde to form the oxazine ring.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene or oxazine rings.

Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 9-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-butyl-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-2-3-11-22-13-18-19(24-14-22)10-9-16-17(12-20(23)25-21(16)18)15-7-5-4-6-8-15/h4-10,12H,2-3,11,13-14H2,1H3

InChI Key

FTKJVHFMJDTORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC1

Origin of Product

United States

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